2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole
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Overview
Description
2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the benzimidazole intermediate with 4-chlorophenol in the presence of a base, such as potassium carbonate, to form the ether linkage.
Attachment of the isopropylbenzyl group: This can be done via a Friedel-Crafts alkylation reaction, where the benzimidazole derivative reacts with 4-isopropylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any nitro or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Quinone derivatives
Reduction: Reduced benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives with different functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antifungal activity is attributed to its ability to increase membrane permeability in fungal cells, disrupting their normal function and leading to cell death. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
- 1-(4-isopropylbenzyl)-1H-benzo[d]imidazole
- 2-((4-chlorophenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole stands out due to the combined presence of the chlorophenoxy and isopropylbenzyl groups. This unique combination enhances its chemical stability, biological activity, and potential for diverse applications. The specific arrangement of these functional groups also contributes to its distinct reactivity and interaction with molecular targets.
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O/c1-17(2)19-9-7-18(8-10-19)15-27-23-6-4-3-5-22(23)26-24(27)16-28-21-13-11-20(25)12-14-21/h3-14,17H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDUDPSOQHBDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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